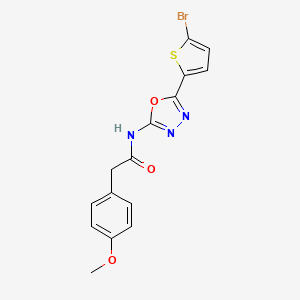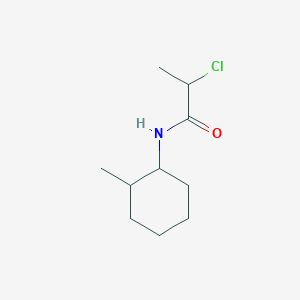
2-chloro-N-(2-methylcyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-methylcyclohexyl)propanamide is a chlorinated cyclohexyl propanamide compound . It has a molecular weight of 203.71 and the molecular formula is C10H18ClNO .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(2-methylcyclohexyl)propanamide is 1S/C10H18ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h7-9H,3-6H2,1-2H3, (H,12,13) . This indicates that the molecule consists of a cyclohexyl ring with a methyl group at the 2-position, attached to a propanamide group via a nitrogen atom. The propanamide group is chlorinated at the 2-position.Physical And Chemical Properties Analysis
2-chloro-N-(2-methylcyclohexyl)propanamide is a solid at room temperature . It has a predicted melting point of 107.83°C and a predicted boiling point of approximately 335.4°C at 760 mmHg . The density is predicted to be approximately 1.1 g/cm3 , and the refractive index is predicted to be 1.48 at 20°C .Aplicaciones Científicas De Investigación
Chemical Degradation and Intermediate Formation Research on the chemical degradation of compounds closely related to 2-chloro-N-(2-methylcyclohexyl)propanamide has indicated the formation of significant quantities of 2-chlorethanol and other by-products. This degradation under physiological conditions is an important consideration in the chemical analysis and application of related compounds (Reed et al., 1975).
Synthesis and Antimicrobial Properties Compounds like 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, synthesized through specific reactions, have been found to exhibit antimicrobial properties. This demonstrates potential applications in the development of new antibacterial and antifungal agents (Baranovskyi et al., 2018).
Antinociceptive Activity Derivatives of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide, closely related to 2-chloro-N-(2-methylcyclohexyl)propanamide, have been synthesized and tested for antinociceptive activity. These compounds showed varying levels of activity, suggesting potential applications in pain management research (Önkol et al., 2004).
Nonlinear Optical Material N-(2-Chlorophenyl)-(1-Propanamide), a compound structurally similar to 2-chloro-N-(2-methylcyclohexyl)propanamide, has been studied for its potential as an organic electro-optic and nonlinear optical material. This research highlights the possibility of using related compounds in the field of optics and photonics (Prabhu et al., 2000).
Potential COVID-19 Protease Inhibitors Studies involving 2-chloro-N-(p-tolyl)propanamide, a compound closely related to 2-chloro-N-(2-methylcyclohexyl)propanamide, have shown promising results in molecular docking against COVID-19 protease. This indicates potential applications in the development of medicinal treatments for COVID-19 (Pandey et al., 2020).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-chloro-N-(2-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-7-5-3-4-6-9(7)12-10(13)8(2)11/h7-9H,3-6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGRWDASSJWJGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methylcyclohexyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide](/img/structure/B2366454.png)
![3-(furan-2-ylmethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2366459.png)
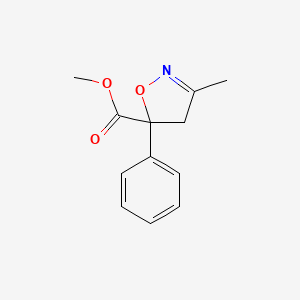
![5,6-Dichloro-1-[(4-chlorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole](/img/structure/B2366461.png)
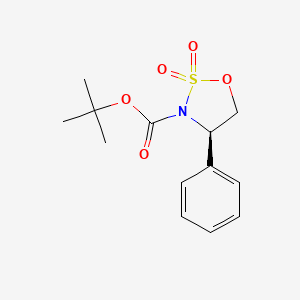
![1-[(4-chloro-2-methylphenyl)sulfonyl]-4-[3-(4-pyridyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2366464.png)
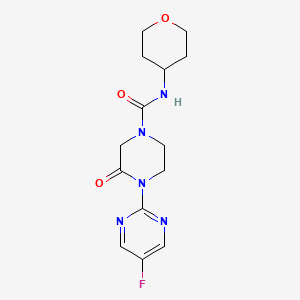
![2-{[3-(3-fluorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]oxy}-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2366466.png)
![5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2366467.png)
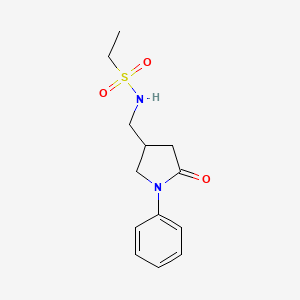
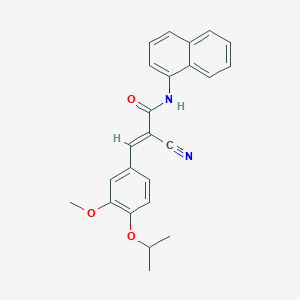

![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)
